Herbicidin B

Description

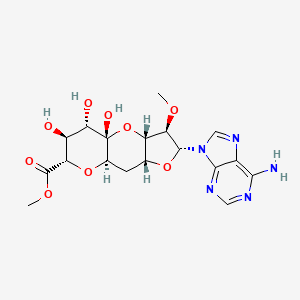

a nucleoside antibiotic; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

55353-32-7 |

|---|---|

Molecular Formula |

C18H23N5O9 |

Molecular Weight |

453.4 g/mol |

IUPAC Name |

methyl (1S,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate |

InChI |

InChI=1S/C18H23N5O9/c1-28-12-10-6(30-16(12)23-5-22-8-14(19)20-4-21-15(8)23)3-7-18(27,32-10)13(25)9(24)11(31-7)17(26)29-2/h4-7,9-13,16,24-25,27H,3H2,1-2H3,(H2,19,20,21)/t6-,7-,9-,10+,11+,12-,13+,16-,18-/m1/s1 |

InChI Key |

GZBSICLBZYSADI-DHNWSQMASA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@](O2)([C@H]([C@@H]([C@H](O3)C(=O)OC)O)O)O)O[C@H]1N4C=NC5=C(N=CN=C54)N |

Canonical SMILES |

COC1C2C(CC3C(O2)(C(C(C(O3)C(=O)OC)O)O)O)OC1N4C=NC5=C(N=CN=C54)N |

Synonyms |

herbicidin B |

Origin of Product |

United States |

Foundational & Exploratory

Herbicidin B: A Technical Guide to its Discovery, Production, and Biological Significance

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Herbicidin B, a member of the herbicidin family of nucleoside antibiotics, presents a compelling subject for scientific inquiry due to its unique tricyclic structure and broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery of this compound, the microorganisms responsible for its production, and the intricate biosynthetic pathways leading to its formation. Detailed experimental protocols for fermentation, isolation, and characterization are presented, alongside a comprehensive summary of its herbicidal, antifungal, and antiparasitic properties. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product discovery, herbicide development, and the broader field of antimicrobial research.

Introduction

Herbicidins are a class of adenosine-derived nucleoside antibiotics characterized by a complex tricyclic undecose core. First discovered in the 1970s, these natural products have garnered significant interest for their potent biological activities. This compound, in particular, exhibits selective herbicidal effects against dicotyledonous plants, as well as notable antifungal and antiparasitic properties.[1] Its intricate molecular architecture and multifaceted bioactivity make it a promising lead compound for the development of novel agrochemicals and therapeutic agents. This guide delves into the technical aspects of this compound, from its microbial origins to its mechanism of action, providing a solid foundation for further research and development.

Discovery and Producing Organisms

Herbicidins A and B were first isolated from the fermentation broth of a novel actinomycete species, Streptomyces saganonensis.[2] Since their initial discovery, several other Streptomyces species have been identified as producers of herbicidins and related compounds.

Table 1: this compound and Related Compound Producing Organisms

| Organism | Compound(s) Produced | Reference(s) |

| Streptomyces saganonensis | Herbicidin A, B, F, G | [2][3] |

| Streptomyces sp. L-9-10 | Herbicidin A, B, G, H | [1] |

| Streptomyces scopuliridis | Herbicidin A, B | [2][3] |

| Streptomyces sp. KIB-027 | Herbicidin A, B, H, M | |

| Streptomyces aureus | Aureonuclemycin (Herbicidin core) | [1] |

| Streptomyces mobaraensis US-43 | Herbicidin F | [4][5] |

These microorganisms, primarily soil-dwelling actinomycetes, represent a rich source for the discovery of novel herbicidin analogues and other bioactive secondary metabolites.

Biosynthesis of this compound

The biosynthesis of the complex herbicidin core has been a subject of intensive research. The tricyclic structure is assembled from precursors derived from D-glucose and D-ribose, while the variable acyl side chain of other herbicidins originates from amino acid metabolism. The biosynthetic gene clusters responsible for herbicidin production, designated as her in Streptomyces sp. L-9-10, hbc in Streptomyces sp. KIB-027, and anm in Streptomyces aureus, have been identified and characterized.

The formation of the core structure is a multi-step enzymatic process. Key enzymes involved in the early stages of biosynthesis include Her4, Her5, and Her6 in Streptomyces sp. L-9-10.[1] These enzymes catalyze a unique C-glycosylation reaction to form the fundamental tricyclic skeleton. This compound can also be formed through the non-enzymatic conversion of Herbicidin A and F.

Below is a diagram illustrating the proposed biosynthetic pathway leading to the herbicidin core structure.

References

- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Herbicidin B Biosynthetic Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analysis of the Herbicidin B biosynthetic gene cluster. It covers the genetic organization, biosynthetic pathway, methodologies for genetic manipulation and heterologous expression, and analytical techniques for the quantification of herbicidins. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and agricultural biotechnology.

Introduction to Herbicidins

Herbicidins are a family of nucleoside antibiotics produced by various Streptomyces species, including Streptomyces sp. L-9-10 and Streptomyces sp. KIB-027.[1] These compounds exhibit a broad range of biological activities, including selective herbicidal effects against dicotyledonous plants, as well as antifungal, antibacterial, and antiparasitic properties.[1] The unique tricyclic core structure of herbicidins, an undecose nucleoside, has garnered significant interest from both a biosynthetic and synthetic chemistry perspective. This compound is a key member of this family, representing a specific congener in the complex biosynthetic network.

Genetic Organization of the Herbicidin Biosynthetic Gene Cluster

The biosynthesis of herbicidins is directed by a dedicated biosynthetic gene cluster (BGC). Several homologous BGCs have been identified and characterized, including the 'her' cluster from Streptomyces sp. L-9-10, the 'hbc' cluster from Streptomyces sp. KIB-027, and the 'anm' cluster from Streptomyces aureus, which is responsible for the synthesis of aureonuclemycin, the core undecose nucleoside.[1][2]

The core set of genes required for the assembly of the tricyclic structure is conserved across these clusters. A comparative analysis of the gene clusters reveals a common set of enzymes responsible for the formation of the aureonuclemycin core, with additional tailoring enzymes present in the 'her' and 'hbc' clusters that modify this core to produce the various herbicidin congeners, including this compound.

Table 1: Key Genes in the Herbicidin Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Proposed Function | Homolog in 'hbc' cluster | Homolog in 'anm' cluster |

| her4 | NAD-dependent S-adenosylhomocysteine (SAH) hydrolase homolog, involved in C-glycosylation | hbcB | anmB |

| her5 | NAD-binding oxidoreductase, involved in C-glycosylation | hbcC | anmC |

| her6 | B12-dependent radical SAM enzyme, proposed C3'-epimerase | hbcE | anmE |

| her7 | NAD-binding oxidoreductase | hbcD | anmD |

| her8 | Carboxyl methyltransferase | hbcF | - |

| her9 | Serine hydrolase, tiglyl group transfer | hbcH | - |

| her10 | Methyltransferase | hbcG | - |

| her11 | P450 monooxygenase | hbcI | - |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the convergence of carbohydrate and amino acid metabolism. The tricyclic core is derived from D-glucose and D-ribose, while the acyl side chain originates from L-isoleucine catabolism.[3] The pathway can be broadly divided into the formation of the aureonuclemycin core and subsequent tailoring steps.

A proposed biosynthetic pathway is illustrated below. The initial steps involve an atypical C-glycosylation reaction catalyzed by Her4 and Her5 to couple the sugar precursors.[2] Subsequent enzymatic modifications, including epimerization, cyclization, and tailoring reactions such as methylation and acylation, lead to the formation of the diverse herbicidin family. This compound is understood to be formed through the action of the core biosynthetic machinery, with specific tailoring steps leading to its final structure.

Quantitative Analysis of Herbicidin Production

Table 2: Illustrative Production of a Herbicidal Compound in Streptomyces sp. Wild-Type and Mutant Strains

| Strain | Relevant Genotype | Production Titer (mg/L) | Fold Change vs. Wild-Type |

| Streptomyces sp. KRA16-334 WT | Wild-Type | 92.8 ± 5.48 | 1.0 |

| Mutant 0723-8 | UV-mutagenesis | 264.7 ± 12.82 | 2.85 |

| Streptomyces sp. L-9-10 Δher4 | Gene knockout | Not Detected | - |

| Streptomyces sp. L-9-10 Δher5 | Gene knockout | Not Detected | - |

| Streptomyces sp. L-9-10 Δher9 | Gene knockout | Production of core structure, no acylated derivatives | - |

Note: The data for Streptomyces sp. KRA16-334 is for the herbicidal compound 334-W4 and is adapted from Kim et al., 2024.[2][3] The data for the Δher mutants is illustrative of the expected outcome based on functional analysis.

Experimental Protocols

Gene Inactivation by PCR-Targeting (REDIRECT Technology)

This protocol describes a method for the in-frame deletion of a gene within the herbicidin biosynthetic gene cluster in Streptomyces. The method utilizes λ-Red-mediated recombination in E. coli to replace the target gene in a cosmid with an antibiotic resistance cassette, which is subsequently transferred to Streptomyces for homologous recombination.

Experimental Workflow for Gene Knockout

Protocol Steps:

-

Primer Design: Design forward and reverse primers of approximately 70-80 nucleotides. The 3' end (20 nucleotides) of each primer should be complementary to the template DNA of the resistance cassette (e.g., from pIJ773), and the 5' end (50-60 nucleotides) should be homologous to the regions immediately upstream and downstream of the target gene to be deleted.

-

PCR Amplification: Perform PCR using the designed primers and a template plasmid containing the desired resistance cassette (e.g., apramycin resistance). Purify the PCR product.

-

Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113 cells carrying the λ-Red recombination plasmid pIJ790 and the cosmid containing the herbicidin gene cluster.

-

Electroporation and Recombination: Electroporate the purified PCR product into the prepared electrocompetent E. coli cells. The λ-Red recombinase will mediate the replacement of the target gene on the cosmid with the resistance cassette.

-

Selection of Mutant Cosmid: Select for E. coli colonies containing the recombinant cosmid by plating on media with the appropriate antibiotics (for both the cosmid and the inserted cassette).

-

Conjugal Transfer to Streptomyces: Isolate the mutant cosmid and transform it into a non-methylating E. coli strain suitable for conjugation (e.g., ET12567/pUZ8002). Conjugally transfer the mutant cosmid into the desired Streptomyces strain.

-

Selection of Streptomyces Mutants: Select for Streptomyces exconjugants that have undergone double homologous recombination, resulting in the replacement of the native gene with the resistance cassette. This is typically done by selecting for the antibiotic resistance conferred by the cassette and screening for the loss of the vector backbone marker.

-

Verification: Verify the correct gene deletion in the Streptomyces mutant by PCR analysis and DNA sequencing.

Heterologous Expression of the Herbicidin Gene Cluster

This protocol outlines the heterologous expression of the entire herbicidin gene cluster in a suitable Streptomyces host, such as S. lividans or S. albus.

-

Vector Construction: The entire 'her' or 'hbc' gene cluster can be cloned into an integrative vector such as pSET152, which integrates site-specifically into the Streptomyces chromosome. The cluster is typically cloned downstream of a strong constitutive promoter, such as ermEp*, to ensure expression.

-

Host Strain: Streptomyces lividans or Streptomyces albus are commonly used as heterologous hosts due to their well-characterized genetics and relatively "clean" secondary metabolite profiles.

-

Transformation/Conjugation: The constructed expression vector is introduced into the chosen Streptomyces host via protoplast transformation or intergeneric conjugation from E. coli.

-

Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under conditions conducive to secondary metabolite production. The culture broth is then extracted and analyzed by HPLC or LC-MS/MS to detect the production of herbicidins.

Purification of His-tagged Herbicidin Biosynthetic Enzymes

Several enzymes from the herbicidin biosynthetic pathway, such as Her4, Her5, Her6, and Her8, have been heterologously expressed and purified, often with an N-terminal His6-tag to facilitate purification.[2][3]

-

Expression Vector Construction: The gene of interest (e.g., her8) is cloned into an E. coli expression vector (e.g., pET series) that allows for the addition of an N-terminal His6-tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG.

-

Cell Lysis and Clarification: The E. coli cells are harvested, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation.

-

Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Analytical Methods for this compound Detection and Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection and quantification of this compound in complex biological matrices.

Table 3: Exemplar LC-MS/MS Parameters for Herbicidin Analysis

| Parameter | Value |

| LC System | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions (Illustrative) | |

| Analyte | Precursor Ion (m/z) |

| This compound | [M+H]+ |

| Herbicidin A | [M+H]+ |

Note: Specific MRM transitions and collision energies for this compound would need to be optimized experimentally.

Conclusion

The analysis of the this compound biosynthetic gene cluster is a multifaceted endeavor that combines molecular genetics, biochemistry, and analytical chemistry. This guide provides a foundational framework for researchers aiming to explore and engineer the biosynthesis of this important class of natural products. The detailed protocols and structured data presentation are intended to facilitate the design and execution of experiments in this exciting field of research. Further investigations into the regulatory networks governing the expression of the herbicidin gene cluster and detailed enzymatic characterization of all biosynthetic enzymes will undoubtedly unveil new opportunities for the development of novel herbicides and therapeutic agents.

References

- 1. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 2. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Herbicidin B Tailoring Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbicidins are a family of nucleoside antibiotics produced by Streptomyces species, exhibiting a range of biological activities including herbicidal, antifungal, and antiparasitic properties.[1][2] Their complex tricyclic undecose core, derived from D-glucose and D-ribose, undergoes a series of "tailoring" modifications to generate a diverse array of analogues.[3] This guide provides a detailed examination of the current understanding of the biosynthetic pathway leading to Herbicidin B, focusing on the key enzymatic and chemical transformations that modify the core structure. We will delve into the genetic basis of the tailoring pathway, the functions of the involved enzymes, and the experimental methodologies used to elucidate these steps. Quantitative data, where available, is presented to inform production optimization, and key pathways and workflows are visualized to provide a clear conceptual framework.

The Herbicidin Biosynthetic Gene Clusters and Core Scaffold

The genetic blueprint for herbicidin production is encoded within biosynthetic gene clusters (BGCs). Three key clusters have been identified: her in Streptomyces sp. L-9-10, hbc in Streptomyces sp. KIB-027, and anm in Streptomyces aureus.[1][2] The her and hbc clusters contain genes for both the core scaffold synthesis and its subsequent tailoring, while the anm cluster primarily directs the synthesis of the undecorated core, aureonuclemycin.[1][2]

The formation of the characteristic tricyclic core of herbicidins is a complex process involving a key C-glycosylation event. The enzymes Her4, Her5, and Her6 are crucial in the early stages of the biosynthesis, catalyzing the coupling of precursors derived from glucose and ribose.[2] The product of these initial steps is the core scaffold, aureonuclemycin, which serves as the substrate for the tailoring enzymes.[1][2]

The this compound Tailoring Pathway

The tailoring pathway modifies the aureonuclemycin core through a series of enzymatic reactions, including methylation and acylation, as well as a key hydrolysis step, to produce the various herbicidin analogues. The biosynthesis of this compound is intricately linked to that of other herbicidins, particularly Herbicidin A and F.

Key Tailoring Enzymes and Their Functions

The tailoring steps are primarily catalyzed by enzymes encoded in the her and hbc gene clusters. These include methyltransferases, an acyltransferase, and a P450 monooxygenase.

-

Methyltransferases (Her8/HbcF and Her10/HbcG): These S-adenosyl-L-methionine (SAM)-dependent enzymes are responsible for the methylation of hydroxyl groups on the herbicidin core. Her8 (HbcF) specifically methylates the C11’-OH group, while Her10 (HbcG) acts on the C2’-OH group.[1]

-

Acyltransferase (Her9/HbcH): This enzyme, a member of the serine hydrolase family, catalyzes the transfer of a tiglyl group from tiglyl-CoA to the C8’-OH of the aureonuclemycin core.[1]

-

P450 Monooxygenase (HbcI): This enzyme is responsible for the hydroxylation of the tiglyl moiety in the final step of Herbicidin A biosynthesis.[1]

Proposed Biosynthetic Pathway to this compound

The currently accepted model for this compound biosynthesis involves the conversion from other herbicidin analogues. The primary route is believed to be through the hydrolysis of the C8' ester linkage of Herbicidin A or Herbicidin F.[4]

-

Formation of Herbicidin F: The biosynthesis begins with the acylation of the aureonuclemycin core at the C8'-OH position with a tiglyl group, a reaction catalyzed by the acyltransferase Her9/HbcH. This is followed by methylation at the C11'-OH position by the methyltransferase Her8/HbcF, yielding Herbicidin F.[1]

-

Conversion to Herbicidin A: Herbicidin F can be further methylated at the C2'-OH position by Her10/HbcG, and the tiglyl group can be hydroxylated by the P450 monooxygenase HbcI to produce Herbicidin A.[1]

-

Formation of this compound: this compound is proposed to be formed via the hydrolysis of the C8' tiglyl ester of Herbicidin A or Herbicidin F. This reaction can occur non-enzymatically under certain conditions or may be catalyzed by the serine hydrolase homolog Her9, which has been shown to possess hydrolytic activity.[1][4]

Quantitative Data

While precise quantitative data for the production of this compound is limited in the available literature, studies on the production of Herbicidin A and other herbicidal compounds in Streptomyces provide valuable insights for optimizing fermentation processes.

| Strain/Condition | Product | Titer (mg/L) | Reference |

| Streptomyces sp. L-9-10 (Wild-Type) | Herbicidin A | 0.135 | [3] |

| Streptomyces sp. L-9-10 (Optimized Culture) | Herbicidin A | 50-100 | [3] |

| Streptomyces scopuliridis M40 (Optimized Fermentation) | Herbicidin A | >900 | [5] |

| Streptomyces sp. KRA16-334 (Wild-Type) | Herbicidal Compound 334-W4 | 92.8 ± 5.48 | [6] |

| Streptomyces sp. KRA16-334 (Mutant 0723–8) | Herbicidal Compound 334-W4 | 264.7 ± 12.82 | [6] |

Note: The table above provides examples of production titers for Herbicidin A and another herbicidal compound. Specific yields for this compound from wild-type or mutant strains, as well as kinetic parameters (Km, Vmax, kcat) for the tailoring enzymes, are not yet available in the published literature.

Experimental Protocols

The elucidation of the this compound tailoring pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Gene Deletion in Streptomyces

The generation of targeted gene deletions in Streptomyces is crucial for functional analysis of the biosynthetic enzymes. A common method is PCR-targeting-based gene replacement via intergeneric conjugation from E. coli.

-

Construction of the Gene Replacement Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by FLP recognition target (FRT) sites and regions of homology (typically ~1.5-2 kb) to the upstream and downstream sequences of the target gene is constructed using PCR.

-

λ-Red Recombination in E. coli: The gene replacement cassette is introduced into an E. coli strain expressing the λ-Red recombinase system, along with a cosmid carrying the herbicidin biosynthetic gene cluster. The λ-Red system mediates homologous recombination, replacing the target gene on the cosmid with the resistance cassette.

-

Intergeneric Conjugation: The recombinant cosmid is transferred from E. coli to the desired Streptomyces strain via conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Double-crossover events, resulting in the replacement of the chromosomal gene with the resistance cassette, are identified by screening for the desired antibiotic resistance profile.

-

Confirmation of Deletion: The gene deletion is confirmed by PCR analysis and sequencing of the targeted locus.

In Vitro Enzyme Assays

Biochemical characterization of the tailoring enzymes is performed using in vitro assays with purified enzymes and substrates.

-

Protein Expression and Purification: The methyltransferase gene is cloned into an expression vector (e.g., pET vector) and expressed in E. coli. The recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography followed by size-exclusion chromatography.

-

Assay Components: The reaction mixture typically contains the purified methyltransferase, the herbicidin substrate (e.g., aureonuclemycin or a partially modified herbicidin), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer (e.g., HEPES or Tris-HCl).

-

Reaction and Analysis: The reaction is incubated at an optimal temperature (e.g., 30°C) and quenched at various time points. The reaction products are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect the methylated herbicidin derivative.

-

Protein Expression and Purification: The acyltransferase is expressed and purified similarly to the methyltransferases.

-

Assay Components: The assay mixture includes the purified acyltransferase, the herbicidin acceptor substrate (e.g., aureonuclemycin), the acyl donor tiglyl-CoA, and a suitable buffer.

-

Reaction and Analysis: The reaction is initiated by the addition of the enzyme and incubated. The formation of the acylated product is monitored by HPLC or LC-MS.

Analysis of Non-enzymatic Conversion

To investigate the non-enzymatic conversion of Herbicidin A or F to this compound, the purified precursor is incubated under various conditions.

-

Incubation Conditions: Purified Herbicidin A or F is dissolved in buffers of varying pH (e.g., from acidic to alkaline) and incubated at different temperatures.

-

Time-course Analysis: Aliquots are taken at different time points and the reaction is quenched.

-

Product Analysis: The samples are analyzed by HPLC or LC-MS to monitor the disappearance of the precursor and the formation of this compound.

Visualizations

Proposed this compound Tailoring Pathway

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Gene Deletion

Caption: Workflow for generating gene deletions in Streptomyces.

In Vitro Enzyme Assay Workflow

References

- 1. Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terminal steps in the biosynthesis of herbicidins, nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Herbicidin A Production in Submerged Culture of Streptomyces scopuliridis M40 [jmb.or.kr]

- 6. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]

Herbicidin B: A Technical Guide to its Mode of Action in Dicotyledonous Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbicidin B, a natural product derived from Streptomyces species, exhibits potent and selective herbicidal activity against dicotyledonous plants. This technical guide provides an in-depth analysis of the molecular mechanism underpinning its herbicidal action. The primary mode of action of this compound is the inhibition of the spliceosome, a critical cellular machine responsible for pre-messenger RNA (pre-mRNA) splicing. By targeting the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle, this compound disrupts the catalytic activity of the spliceosome, leading to the accumulation of unspliced pre-mRNAs, aberrant protein synthesis, and ultimately, plant death. This document details the signaling pathway of spliceosome inhibition, presents quantitative data on herbicidal activity, and provides comprehensive experimental protocols for researchers investigating this class of compounds.

Introduction

The increasing demand for effective and selective herbicides with novel modes of action is a driving force in agrochemical research. Herbicidins, a family of adenosine-derived nucleoside antibiotics, have demonstrated significant promise due to their selective phytotoxicity towards broadleaf weeds while exhibiting minimal effects on monocotyledonous crops like rice.[1] this compound, a prominent member of this family, has been identified as a potent inhibitor of a fundamental cellular process, pre-mRNA splicing, offering a distinct mechanism of action compared to many commercial herbicides that target processes like photosynthesis or amino acid biosynthesis.[2][3] Understanding the intricate details of this compound's mode of action is crucial for the development of new herbicidal agents and for elucidating the fundamental biology of splicing in plants.

Molecular Target and Mechanism of Action

The primary molecular target of this compound in eukaryotic cells, including those of dicotyledonous plants, is the SF3B1 protein , a core component of the SF3B complex within the U2 snRNP of the spliceosome.[4][5] The spliceosome is a large and dynamic ribonucleoprotein complex that catalyzes the removal of introns from pre-mRNAs to generate mature messenger RNA (mRNA) ready for translation into proteins.[2]

This compound, along with structurally related compounds like spliceostatin A and herboxidiene, binds to a specific pocket on the SF3B1 protein.[5] This binding event interferes with the conformational changes required for the stable association of the U2 snRNP with the branch point sequence of the intron during the early stages of spliceosome assembly (Complex A formation).[4] By arresting the spliceosome at this early stage, this compound effectively blocks the subsequent catalytic steps of splicing.

The inhibition of pre-mRNA splicing by this compound leads to a cascade of downstream cellular defects:

-

Accumulation of Unspliced Pre-mRNAs: The most direct consequence is the cellular buildup of pre-mRNAs containing introns.

-

Aberrant Protein Synthesis: The presence of introns in mRNAs can lead to the introduction of premature stop codons or frameshift mutations, resulting in the translation of truncated or non-functional proteins.

-

Nonsense-Mediated Decay (NMD): The cellular machinery may recognize these aberrant transcripts and target them for degradation through the NMD pathway, leading to a depletion of essential proteins.

-

Cellular Stress and Apoptosis: The widespread disruption of gene expression and protein synthesis triggers a cellular stress response, ultimately leading to programmed cell death (apoptosis) and the observable necrotic symptoms in the plant.

Signaling Pathway of Spliceosome Inhibition by this compound

Quantitative Data on Herbicidal Activity

| Plant Species | Assay Type | Concentration | Observed Effect | Reference |

| Brassica rapa (Chinese Cabbage) | Seed Germination Inhibition | Not specified | Inhibition of germination | |

| Amaranthus retroflexus (Redroot Pigweed) | Post-emergence Application | 62.5 ppm | Sensitive, leading to necrosis | |

| Dicotyledonous Weeds (General) | Post-emergence Application | Not specified | Selective and contact killing effect |

Note: The lack of standardized IC50/EC50 values in the literature highlights the need for further quantitative studies to fully characterize the herbicidal profile of this compound. The experimental protocols provided in the subsequent section offer a framework for generating such data.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the herbicidal activity of this compound on dicotyledonous plants and for demonstrating its mechanism of action through in vitro splicing inhibition.

Protocol for Whole-Plant Herbicidal Activity Assay and EC50 Determination

This protocol describes a whole-plant bioassay using a model dicotyledonous plant, Arabidopsis thaliana, to determine the effective concentration of this compound that causes a 50% reduction in a measured growth parameter (EC50).

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Growth medium (e.g., Murashige and Skoog medium with 1% sucrose and 0.8% agar)

-

Petri dishes (90 mm)

-

Sterile water

-

Growth chamber with controlled light, temperature, and humidity

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse five times with sterile water.

-

Resuspend the sterilized seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days to synchronize germination.

-

Pipette the seeds onto Petri dishes containing growth medium supplemented with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-phytotoxic level (e.g., 0.1% DMSO).

-

-

Plant Growth:

-

Place the Petri dishes vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

-

Data Collection:

-

After a defined period of growth (e.g., 7-10 days), photograph or scan the Petri dishes.

-

Using image analysis software, measure the primary root length of at least 20 seedlings per treatment. Other parameters such as fresh weight or leaf area can also be measured.

-

-

Data Analysis:

-

Calculate the average root length for each this compound concentration.

-

Normalize the data by expressing the average root length at each concentration as a percentage of the average root length of the untreated control.

-

Plot the normalized root length against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R with drc package) to determine the EC50 value.

-

Protocol for In Vitro Splicing Inhibition Assay

This protocol describes an in vitro assay to directly assess the inhibitory effect of this compound on the pre-mRNA splicing machinery using a nuclear extract from a dicotyledonous plant.

Materials:

-

Dicotyledonous plant tissue (e.g., Arabidopsis thaliana seedlings or tobacco BY-2 cells)

-

Nuclear extraction buffers and reagents

-

In vitro transcription system for generating radiolabeled pre-mRNA substrate

-

This compound stock solution

-

Splicing reaction buffer

-

RNase inhibitors

-

Proteinase K

-

TRIzol or similar RNA extraction reagent

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager or autoradiography film

Procedure:

-

Preparation of Plant Nuclear Extract:

-

Isolate nuclei from fresh or frozen plant tissue following established protocols. This typically involves tissue homogenization, filtration, and differential centrifugation to pellet the nuclei.

-

Lyse the purified nuclei and extract the nuclear proteins. Dialyze the extract against a storage buffer and determine the protein concentration.

-

-

Synthesis of Radiolabeled Pre-mRNA Substrate:

-

Generate a pre-mRNA substrate containing at least one intron flanked by exons using in vitro transcription with a linearized plasmid DNA template and a radiolabeled nucleotide (e.g., [α-³²P]UTP).

-

Purify the radiolabeled pre-mRNA transcript.

-

-

In Vitro Splicing Reaction:

-

Set up splicing reactions in small volumes (e.g., 25 µL) containing the plant nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and splicing buffer.

-

Add this compound at a range of concentrations to the experimental reactions. Include a solvent-only control.

-

Incubate the reactions at the optimal temperature for the plant extract (e.g., 25-30°C) for a specific time course (e.g., 0, 30, 60, 120 minutes).

-

-

RNA Extraction and Analysis:

-

Stop the reactions by adding a stop solution containing proteinase K to digest the proteins.

-

Extract the RNA from the reaction mixtures using an appropriate method (e.g., TRIzol extraction followed by isopropanol precipitation).

-

Separate the RNA products (pre-mRNA, spliced mRNA, and splicing intermediates) on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA bands using a phosphorimager or by exposing the gel to autoradiography film.

-

-

Interpretation of Results:

-

In the control reaction, the intensity of the pre-mRNA band should decrease over time, with a corresponding increase in the intensity of the spliced mRNA band.

-

In the presence of this compound, the splicing process will be inhibited, resulting in the persistence of the pre-mRNA band and a significant reduction or absence of the spliced mRNA band, even at later time points.

-

Conclusion

This compound represents a class of natural herbicides with a highly specific and potent mode of action: the inhibition of the spliceosome through targeting the SF3B1 protein. This mechanism offers a valuable alternative to existing herbicide classes and provides a powerful tool for studying the intricacies of pre-mRNA splicing in plants. The selective toxicity of this compound towards dicotyledonous plants makes it an attractive candidate for further development as a bioherbicide. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the herbicidal activity of this compound and to further investigate its molecular interactions with the plant splicing machinery. Future research should focus on determining the precise structural basis for its selectivity and on identifying other potential cellular targets to fully elucidate its phytotoxic profile. This knowledge will be instrumental in the rational design of next-generation herbicides with improved efficacy and environmental safety.

References

- 1. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation | eLife [elifesciences.org]

- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Biological Activities of Herbicidin Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicidins, a family of nucleoside antibiotics produced by Streptomyces species, have garnered significant attention for their diverse biological activities.[1] These complex molecules, characterized by a unique tricyclic undecose core, exhibit a wide spectrum of effects, including potent herbicidal, antimicrobial, and antitumor properties.[2][3] This technical guide provides an in-depth overview of the biological activities of various Herbicidin congeners, summarizing available quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.

Herbicidal Activity

Table 1: Herbicidal Activity of Herbicidin Congeners (IC50 in µM)

| Congener | Arabidopsis thaliana | Echinochloa crus-galli | Lemna minor | Brassica napus |

| Herbicidin A | Data not available | Data not available | Data not available | Data not available |

| Herbicidin B | Data not available | Data not available | Data not available | Data not available |

| Herbicidin F | Data not available | Data not available | Data not available | Data not available |

| Herbicidin G | Data not available | Data not available | Data not available | Data not available |

| Herbicidin H | Data not available | Data not available | Data not available | Data not available |

Note: Specific IC50 values for Herbicidin congeners against various plant species are not widely reported in the available literature.

Experimental Protocol: Herbicidal Activity Assay (Whole Plant Assay)

A common method to assess the herbicidal activity of natural products is a whole plant assay. The following is a generalized protocol:

-

Plant Preparation: Seeds of the target weed species (e.g., Arabidopsis thaliana, Echinochloa crus-galli) are sown in small pots containing a suitable growth medium and allowed to germinate and grow under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Treatment Application: Herbicidin congeners are dissolved in an appropriate solvent (e.g., DMSO) and then diluted with water containing a surfactant to the desired concentrations. The solutions are sprayed evenly onto the foliage of the plants at a specific growth stage (e.g., two- to three-leaf stage).

-

Observation: The treated plants are returned to the controlled environment and observed daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

-

Data Collection: After a set period (e.g., 7-14 days), the herbicidal effect is quantified by measuring parameters such as plant height, fresh weight, or dry weight. The data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in plant growth compared to the untreated control.

Mechanism of Action: Spliceosome Inhibition

While the precise herbicidal mechanism of action for all Herbicidin congeners is not fully elucidated, a prominent hypothesis for some related natural products is the inhibition of the spliceosome, a crucial cellular machinery responsible for intron removal from pre-mRNA.[4][5][6]

Figure 1: Proposed herbicidal mechanism of action via spliceosome inhibition.

Antimicrobial Activity

Herbicidin congeners have also demonstrated notable antimicrobial activity, particularly against various fungal pathogens.

Table 2: Antifungal Activity of Herbicidin Congeners (MIC in µg/mL)

| Congener | Trichophyton rubrum | Trichophyton asteroides | Trichophyton mentagrophytes | Botrytis cinerea | Blastomyces brasiliensis |

| Herbicidin F | 6.25[7] | 6.25[7] | 6.25-12.5[7] | 12.5[7] | 12.5-25[7] |

| Herbicidin G | 6.25[7] | 6.25[7] | 6.25-12.5[7] | 12.5[7] | 12.5-25[7] |

Note: Herbicidins F and G showed no inhibitory activity against bacteria and yeast tested at a concentration of 100 µg/mL.[7]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of antifungal agents is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in the test medium.

-

Drug Dilution: The Herbicidin congener is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Figure 2: Workflow for broth microdilution antifungal susceptibility testing.

Antitumor Activity

Several Herbicidin congeners have been evaluated for their potential as cancer chemopreventive agents, with some showing inhibitory effects on signaling pathways implicated in cancer progression.[8]

Table 3: Antitumor Activity of Herbicidin Congeners (GI50 in µM)

| Congener | MCF-7 (Breast) | SF-268 (CNS) | NCI-H460 (Lung) |

| Herbicidin A | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

| Herbicidin F | Data not available | Data not available | Data not available |

| Herbicidin G | Data not available | Data not available | Data not available |

| Herbicidin H | Data not available | Data not available | Data not available |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of compounds on cultured cells.[9][10][11]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Herbicidin congener for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization and Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a wavelength of 510 nm using a microplate reader. The GI50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Some Herbicidin congeners have been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[8]

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by Herbicidin congeners.

Conclusion

The Herbicidin family of natural products presents a rich source of biologically active molecules with potential applications in agriculture and medicine. Their diverse activities, including herbicidal, antifungal, and antitumor effects, warrant further investigation. While quantitative data for many congeners remain limited, the available information underscores the importance of continued research to fully elucidate their structure-activity relationships and mechanisms of action. This guide provides a foundational understanding for researchers and developers interested in harnessing the potential of these fascinating compounds.

References

- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Herbicidin congeners, undecose nucleosides from an organic extract of Streptomyces sp. L-9-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. canvaxbiotech.com [canvaxbiotech.com]

- 9. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the Tricyclic Undecose Core of Herbicidin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicidin B, a member of the herbicidin family of nucleoside antibiotics, possesses a unique and complex chemical architecture centered around a tricyclic undecose core.[1][2][3] This intricate scaffold, a furano-pyrano-pyran system, is responsible for the compound's notable biological activities, which include selective herbicidal effects against dicotyledonous plants, as well as antifungal and antialgal properties.[1][4][5] The structural complexity and significant bioactivity of the herbicidin core have made it a compelling target for biosynthetic studies and synthetic chemists alike. This guide provides a comprehensive technical overview of the structure, biosynthesis, and chemical synthesis of the tricyclic undecose core of this compound, presenting key data in a structured format and visualizing complex pathways to facilitate a deeper understanding for research and development professionals.

Structure of the Tricyclic Undecose Core

The defining feature of this compound is its tricyclic undecose (C11) sugar moiety attached to an adenine nucleobase.[1][2] This core consists of a furan ring (ring A) and a pyran ring (ring C) linked by a methylene bridge and a hemiketal linkage, which together form a central six-membered ring (ring B).[1][2] This rigid, fused ring system imparts a distinct three-dimensional conformation that is crucial for its biological function.

Spectroscopic Data

The structural elucidation of the tricyclic core has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported 1H and 13C NMR data for the core of a related herbicidin derivative, which provides a reference for the chemical shifts of the key structural components.

Table 1: 1H NMR Spectroscopic Data for the Tricyclic Undecose Core of a Herbicidin Derivative

| Position | Chemical Shift (δ, ppm) |

| 1' | 5.95 |

| 2' | 4.65 |

| 3' | 4.30 |

| 4' | 4.20 |

| 5' | 2.55, 2.25 |

| 6' | 4.05 |

| 7' | - |

| 8' | 5.30 |

| 9' | 4.15 |

| 10' | 4.40 |

| 11' | 3.75 |

Data extracted from related herbicidin structures as a reference.

Table 2: 13C NMR Spectroscopic Data for the Tricyclic Undecose Core of a Herbicidin Derivative [1]

| Position | Chemical Shift (δ, ppm) |

| 1' | 88.5 |

| 2' | 74.5 |

| 3' | 78.0 |

| 4' | 84.0 |

| 5' | 35.0 |

| 6' | 75.0 |

| 7' | 108.0 |

| 8' | 70.0 |

| 9' | 72.0 |

| 10' | 68.0 |

| 11' | 170.0 |

Data extracted from related herbicidin structures as a reference.

Biosynthesis of the Tricyclic Undecose Core

The biosynthesis of the herbicidin core is a complex process involving a dedicated gene cluster (her) and a series of enzymatic transformations.[1][2] The core is assembled from precursors derived from D-glucose and D-ribose.[2][3] The key steps in the formation of the tricyclic structure are catalyzed by a suite of enzymes encoded by the her cluster, including oxidoreductases, a radical SAM enzyme, and enzymes involved in C-C bond formation.[1][2]

A proposed biosynthetic pathway for the formation of the tricyclic undecose core is depicted below. This pathway highlights the key enzymatic steps and intermediate structures.

References

- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Herbicidins A and B, two new antibiotics with herbicidal activity. I. Producing organism and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthetic Precursors of Herbicidin B: The Roles of D-Glucose and D-Ribose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicidins are a family of complex nucleoside antibiotics produced by Streptomyces species, exhibiting potent herbicidal, antifungal, and antiparasitic activities.[1] Their unique tricyclic core, composed of a furan ring (ring A) linked to a pyran ring (ring C) through a methylene bridge and a hemiketal linkage to form a second six-membered ring (B), has made their biosynthesis a subject of significant scientific interest. This technical guide provides a detailed exploration of the foundational precursors of the herbicidin core, D-glucose and D-ribose, summarizing key quantitative data from isotope labeling studies, outlining experimental protocols, and visualizing the established biosynthetic pathways.

D-Glucose and D-Ribose as the Core Building Blocks

Isotope labeling studies have definitively established that the intricate undecose (C11) core of herbicidins is derived from two primary carbohydrate precursors: D-glucose and D-ribose.[2] Specifically, feeding experiments with ¹³C-labeled precursors have revealed that the furan ring (ring A) of the herbicidin molecule originates from D-ribose, while the pyran ring (ring C) is derived from D-glucose.[1][2]

Quantitative Analysis of Precursor Incorporation

While the initial publications qualitatively described the incorporation of D-glucose and D-ribose, this guide presents a summary of the quantitative findings from ¹³C NMR analysis of Herbicidin A isolated from Streptomyces sp. L-9-10 cultures fed with labeled precursors.

| Labeled Precursor | Observed Incorporation | Reference |

| [U-¹³C]D-glucose | Significant enrichment of carbon signals corresponding to Ring C of the herbicidin core. The anomeric carbon of glucose is incorporated as C-6' of herbicidin, and the remaining five carbons of glucose form the rest of Ring C. | [2] |

| [U-¹³C]D-ribose | Significant enrichment of carbon signals corresponding to Ring A of the herbicidin core. The five carbons of ribose are incorporated intact to form the furan ring. | [2] |

| [5-¹³C]D-ribose | Specific enrichment of the C5' carbon of Ring B in Herbicidin A, confirming the ribosyl origin of this carbon. | [2] |

| [Me-¹³C]L-methionine | Enrichment of the two methyl groups present in Herbicidin A, indicating that L-methionine is the methyl donor for the methylation events in the biosynthetic pathway. | [2] |

| [U-¹³C,¹⁵N]L-isoleucine | Intact incorporation into the 5-hydroxytiglyl moiety of Herbicidin A, demonstrating that this side chain is derived from isoleucine catabolism. | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the roles of D-glucose and D-ribose in herbicidin biosynthesis.

¹³C-Labeling and Fermentation of Streptomyces sp. L-9-10

Objective: To incorporate ¹³C-labeled precursors into Herbicidin A for biosynthetic studies.

Materials:

-

Streptomyces sp. L-9-10 culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (specific composition optimized for Herbicidin A production)

-

¹³C-labeled precursors ([U-¹³C]D-glucose, [U-¹³C]D-ribose, [5-¹³C]D-ribose)

-

Sterile flasks and incubator shaker

Procedure:

-

Inoculum Preparation: A seed culture of Streptomyces sp. L-9-10 is prepared by inoculating a suitable seed medium and incubating at 28-30°C with shaking for 2-3 days.

-

Production Culture: The production medium is inoculated with the seed culture.

-

Precursor Feeding: The ¹³C-labeled precursor is added to the production culture at a specific time point during fermentation, typically at the onset of secondary metabolite production. The concentration of the labeled precursor is optimized to ensure efficient incorporation without inhibiting growth.

-

Fermentation: The culture is incubated for an extended period (e.g., 7-10 days) at 28-30°C with vigorous shaking to allow for the production and accumulation of Herbicidin A.

-

Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant.

Extraction and Purification of Herbicidin A

Objective: To isolate pure Herbicidin A from the fermentation broth for structural analysis.

Materials:

-

Fermentation broth from the ¹³C-labeling experiment

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Extraction: The supernatant from the fermentation broth is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Solid-Phase Extraction (SPE): The crude extract is subjected to SPE to remove impurities and enrich for the herbicidin compounds.

-

High-Performance Liquid Chromatography (HPLC): The enriched extract is further purified by HPLC using a gradient of solvents (e.g., water and acetonitrile) to isolate pure Herbicidin A. The fractions containing Herbicidin A are collected based on their retention time and UV absorbance.

NMR Spectroscopic Analysis

Objective: To determine the pattern of ¹³C-incorporation in the isolated Herbicidin A.

Materials:

-

Purified ¹³C-labeled Herbicidin A

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: The purified Herbicidin A is dissolved in a deuterated solvent and transferred to an NMR tube.

-

NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For labeled samples, quantitative ¹³C NMR is performed to determine the extent of ¹³C enrichment at each carbon position. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are also conducted to aid in the assignment of all proton and carbon signals.

-

Data Analysis: The ¹³C NMR spectra of the labeled Herbicidin A are compared to that of unlabeled Herbicidin A to identify the enriched carbon atoms. The pattern of enrichment provides direct evidence for the biosynthetic origin of different parts of the molecule.

Biosynthetic Pathway and Key Enzymatic Steps

The incorporation of D-glucose and D-ribose into the herbicidin core is a complex enzymatic process. The initial steps of this pathway have been elucidated and involve a novel mechanism of C-glycosylation.

Caption: Early steps in Herbicidin biosynthesis.

The biosynthesis is initiated by the conversion of D-glucose into an activated form, UDP/TDP-glucuronic acid. The enzyme Her5, an NAD-dependent oxidoreductase, then catalyzes a C3" dehydrogenation of the NDP-glucuronic acid, which facilitates the elimination of the NDP group to form an activated glycosyl donor.[1] Subsequently, the enzyme Her4, an S-adenosylhomocysteine (SAH) hydrolase homolog, catalyzes a C-C bond formation between the activated glycosyl donor and the C5' of an ADP/ATP molecule, which is derived from D-ribose.[1] This results in a C5'-glycosylated product, which then undergoes further enzymatic modifications to form the complex tricyclic core of herbicidin.

Experimental Workflow Visualization

The overall workflow for the elucidation of herbicidin precursors can be visualized as follows:

Caption: Workflow for precursor identification.

This systematic approach, combining microbial fermentation, isotope labeling, and advanced analytical techniques, has been instrumental in unraveling the biosynthetic origins of the herbicidin family of natural products.

Conclusion

The biosynthesis of the herbicidin core is a remarkable example of how simple carbohydrate precursors, D-glucose and D-ribose, are transformed into a complex and biologically active molecule. The elucidation of this pathway, through meticulous isotope labeling experiments and enzymatic studies, not only enhances our fundamental understanding of natural product biosynthesis but also opens avenues for the bioengineering of novel herbicidin analogs with potentially improved therapeutic or agricultural properties. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

References

- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Her Enzymes in the Biosynthesis of Herbicidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Herbicidins, a family of nucleoside antibiotics produced by Streptomyces species, exhibit potent herbicidal, antifungal, and antialgal activities. Their unique and complex tricyclic undecose core, coupled with various decorations, has garnered significant interest from the scientific community. The biosynthesis of these fascinating natural products is orchestrated by a dedicated set of enzymes encoded within the her gene cluster. This technical guide provides an in-depth exploration of the "Her" enzymes, detailing their specific roles, available quantitative data, and the experimental protocols used for their characterization.

Core Biosynthesis of the Herbicidin Tricyclic Skeleton

The formation of the characteristic furano-pyrano-pyran core of herbicidin is a complex process involving a series of enzymatic transformations, starting from the precursors D-glucose and D-ribose. The key enzymes involved in the early stages of this process are Her4, Her5, Her6, and Her7.

Her4 and Her5: A Novel C-Glycosylation Mechanism

The initial and crucial carbon-carbon bond formation between the glucose- and ribose-derived units is catalyzed by the synergistic action of Her4 and Her5.[1][2] This process represents an atypical mechanism of C-glycosylation.

-

Her5 , an NAD-binding oxidoreductase, catalyzes the C3″ dehydrogenation of an NDP-glucuronic acid (like UDP-glucuronic acid or TDP-glucuronic acid) to facilitate the elimination of the NDP group, forming an activated glycosyl donor.[1]

-

Her4 , an NAD-dependent S-adenosylhomocysteine (SAH) hydrolase homolog, then facilitates the C-glycosylation of ADP or ATP at the C5′ position with the activated glucuronic acid derivative.[1][2] This reaction is reminiscent of the catalysis by NAD-dependent SAH-hydrolases.[1]

The in vitro characterization of Her4 and Her5 has demonstrated their essential roles in this initial C-C coupling.[1][2]

Her6 and Her7: Formation of the Tricyclic Core

Following the initial C-C bond formation, the pathway proceeds towards the construction of the tricyclic core, with Her6 and Her7 playing vital, albeit less definitively characterized, roles.

-

Her6 , annotated as a B12-dependent radical SAM enzyme, is proposed to catalyze the epimerization at the C3′ position of the undecose intermediate.[1][3] This stereochemical rearrangement is crucial for the subsequent cyclization events.

-

Her7 , a putative dehydrogenase, is thought to catalyze an oxidation step, which then predisposes the intermediate to a non-enzymatic hemiketal formation, leading to the generation of the final tricyclic herbicidin core.[3]

Tailoring the Herbicidin Core: The Role of Her8, Her9, Her10, and Her11

Once the undecorated tricyclic core, aureonuclemycin, is formed, a series of tailoring enzymes, Her8, Her9, Her10, and Her11, modify it to produce the various herbicidin congeners, including the most decorated form, herbicidin A.[4]

-

Her9 (and its homolog HbcH) , a serine hydrolase, is responsible for the acylation at the C8′-OH group, attaching a tiglyl moiety derived from L-isoleucine catabolism.[3][4] This reaction utilizes tiglyl-CoA as the acyl donor.[4]

-

Her8 (and its homolog HbcF) , a methyltransferase, catalyzes the methylation of the C11′-carboxylate group.[3][5] Interestingly, the homolog HbcF shows broader substrate specificity compared to Her8.[1]

-

Her10 (and its homolog HbcG) , another methyltransferase, is responsible for the methylation of the C2′-OH group.[3][4] This enzyme exhibits stringent substrate selectivity, requiring prior C8'-O-acylation and C11'-O-methylation.[1]

-

Her11 (and its homolog HbcI) , a P450 hydroxylase, catalyzes the hydroxylation of the tiglyl moiety to produce the 5-hydroxytiglyl group found in herbicidin A.[3][4]

Quantitative Data on Her Enzymes

While detailed kinetic parameters for all Her enzymes are not exhaustively compiled in single reports, data from various in vitro studies provide insights into their activity and substrate preferences. The following table summarizes the available information.

| Enzyme | Class | Substrate(s) | Product(s) | Kinetic Parameters | Reference(s) |

| Her4 | NAD-dependent SAH hydrolase homolog | ADP/ATP, activated glucuronic acid derivative | C5'-glycosylated ADP/ATP | Data not explicitly tabulated in sources. | [1][2] |

| Her5 | NAD-binding oxidoreductase | UDP/TDP-glucuronic acid | Activated glycosyl donor | Data not explicitly tabulated in sources. | [1] |

| Her8 | Methyltransferase | Herbicidin intermediates with a free C11'-COOH | C11'-methylated herbicidins | Shows stricter substrate specificity than its homolog HbcF. | [1] |

| Her9 | Serine hydrolase | Aureonuclemycin, tiglyl-CoA | C8'-O-tiglylated aureonuclemycin | Catalyzes the transfer of a tiglyl group. | [4] |

| Her10 | Methyltransferase | C8'-O-acylated and C11'-O-methylated intermediates | C2'-O-methylated herbicidins | Exhibits stringent substrate selectivity. | [1] |

| Her11 | P450 hydroxylase | Tiglyated herbicidin intermediates | 5-hydroxytiglylated herbicidins | Catalyzes hydroxylation. | [4] |

Experimental Protocols

The characterization of the Her enzymes has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

General Protocol for Heterologous Expression and Purification of Her Enzymes

-

Gene Cloning: The gene encoding the target Her enzyme is amplified from the genomic DNA of a herbicidin-producing Streptomyces strain via PCR. The amplified gene is then cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pSET152 for Streptomyces) containing a suitable tag (e.g., His6-tag) for purification.

-

Heterologous Expression: The expression plasmid is introduced into a suitable host organism, typically E. coli BL21(DE3) for soluble proteins or a Streptomyces host like S. lividans for proteins that require specific folding or cofactors. Protein expression is induced under optimized conditions of temperature and inducer concentration (e.g., IPTG for E. coli).

-

Cell Lysis and Protein Purification: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or using a French press. The crude lysate is clarified by centrifugation. The supernatant containing the soluble tagged protein is then subjected to affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The purified protein is then dialyzed against a storage buffer.

In Vitro Enzyme Assays

The functional characterization of the Her enzymes is performed through in vitro assays with purified enzymes and potential substrates.

Assay for Her4 and Her5 Activity:

-

A reaction mixture is prepared containing the purified Her4 and Her5 enzymes, their respective substrates (e.g., ADP and UDP-glucuronic acid), and the cofactor NAD+.[1]

-

The reaction is incubated at a specific temperature for a defined period.

-

The reaction is quenched, and the products are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the formation of the C-glycosylated product.[1]

Assay for Methyltransferase (Her8 and Her10) Activity:

-

A reaction mixture is prepared containing the purified methyltransferase, the acceptor substrate (a herbicidin intermediate), and the methyl donor S-adenosyl-L-methionine (SAM).

-

The reaction is incubated and then analyzed by HPLC-MS to monitor the consumption of the substrate and the formation of the methylated product.

Assay for Acyltransferase (Her9) Activity:

-

The assay mixture includes the purified Her9 enzyme, the acceptor substrate (e.g., aureonuclemycin), and the acyl donor (tiglyl-CoA).[4]

-

The reaction progress is monitored by HPLC-MS to detect the formation of the acylated product.[4]

Visualizations

Herbicidin Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of herbicidin A.

Experimental Workflow for Her Enzyme Characterization

Caption: General experimental workflow for the characterization of Her enzymes.

References

- 1. Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of the Herbicidin B Core Structure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the core structure of Herbicidin B, a complex nucleoside antibiotic. The synthesis is notable for its strategic use of a samarium diiodide-promoted aldol-type C-glycosidation and a conformational restriction strategy to achieve high stereoselectivity.

Introduction

This compound is a member of the herbicidin family of nucleoside antibiotics, which exhibit a range of biological activities, including herbicidal, antibacterial, and antifungal properties. Its complex tricyclic core structure has made it a challenging target for total synthesis. The key to the successful stereoselective synthesis of the this compound core lies in the controlled formation of the C-glycosidic bond and the subsequent construction of the tricyclic system with the correct stereochemistry. The foundational work by Matsuda and coworkers established a robust strategy to address these challenges.[1][2][3]

The overall synthetic approach involves the coupling of a protected ulose derivative with an adenine nucleoside aldehyde fragment. A pivotal step in this synthesis is the samarium diiodide (SmI2)-promoted aldol-type C-glycosidation. Furthermore, a conformational restriction strategy, employing bulky silyl protecting groups, is crucial for directing the stereochemical outcome of the key bond-forming reactions.[1][2][3]

Key Synthetic Strategies

Two core strategies are central to the successful synthesis of the this compound core:

-

Samarium Diiodide-Promoted Aldol-Type C-Glycosidation: This reaction forms the crucial carbon-carbon bond between the sugar and the nucleoside fragments. The use of SmI2 allows for the generation of a samarium enolate from a phenylthioulose precursor, which then reacts with the nucleoside aldehyde.

-

Conformational Restriction for Stereocontrol: The stereochemistry of the newly formed chiral centers is controlled by strategically placing bulky protecting groups on the pyranose ring of the ulose. This restricts the conformational flexibility of the ring and directs the incoming electrophile to a specific face, thus ensuring the desired stereochemical outcome.

Experimental Workflow

The overall workflow for the synthesis of the this compound core structure can be visualized as a multi-step process involving the preparation of key fragments followed by their stereoselective coupling and subsequent cyclization.

Figure 1. Overall synthetic workflow for the this compound core.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the this compound core structure, based on the pioneering work of Matsuda and coworkers.

| Step | Reactants | Product | Yield (%) |

| 1. Preparation of Phenylthioulose Precursor | Protected Glucal | Phenylthioulose Derivative | ~60-70 |

| 2. Preparation of Nucleoside Aldehyde | Protected Adenosine | Adenine Nucleoside 5'-aldehyde | ~80-90 |

| 3. SmI2-Promoted C-Glycosidation | Phenylthioulose Derivative, Nucleoside Aldehyde | Aldol Adduct | ~70-80 |

| 4. Diastereoselective Reduction of Ketone | Aldol Adduct | Diol Intermediate | >90 |

| 5. Deprotection and Cyclization | Diol Intermediate | This compound Core Structure | ~50-60 |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments in the stereoselective synthesis of the this compound core structure.

Protocol 1: Samarium Diiodide-Promoted Aldol-Type C-Glycosidation

This protocol describes the crucial C-C bond formation between the protected phenylthioulose and the nucleoside aldehyde.

Materials:

-

Protected Phenylthioulose Derivative

-

Protected Adenine Nucleoside 5'-aldehyde

-

Samarium(II) iodide (SmI2), 0.1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Argon gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a stirred solution of the protected phenylthioulose derivative (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add a 0.1 M solution of SmI2 in THF (2.2 equiv) dropwise.

-

Stir the resulting deep green solution for 30 minutes at -78 °C to ensure the formation of the samarium enolate.

-

To this solution, add a solution of the protected adenine nucleoside 5'-aldehyde (1.2 equiv) in anhydrous THF dropwise over 15 minutes.

-

Continue stirring the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.

Logical Relationship of Key Step:

Figure 2. Formation of the aldol adduct via a samarium enolate.

Protocol 2: Conformational Restriction Strategy - Diastereoselective Reduction

This protocol details the diastereoselective reduction of the ketone in the aldol adduct, a step where the conformational restriction imposed by bulky silyl groups dictates the stereochemical outcome.

Materials:

-

Aldol Adduct from Protocol 1

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve the aldol adduct (1.0 equiv) in a mixture of CH2Cl2 and MeOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH4 (3.0 equiv) portionwise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-